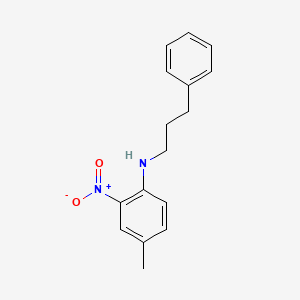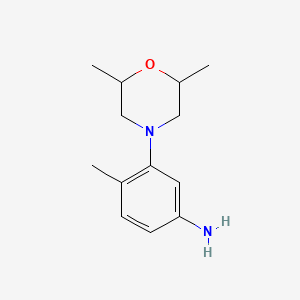
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a nitrone functional group, which is known for its reactivity and utility in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-chlorobenzaldehyde and phenylhydroxylamine.
Formation of Nitrone: The reaction between 2-amino-5-chlorobenzaldehyde and phenylhydroxylamine in the presence of a suitable oxidizing agent leads to the formation of the nitrone intermediate.
Carboxymethylation: The nitrone intermediate is then reacted with chloroacetic acid to introduce the carboxymethyl group.
Neutralization: The final step involves neutralizing the compound with sodium hydroxide to form the monosodium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Purification: Employing techniques such as crystallization and chromatography for purification.
Quality Control: Ensuring the purity and consistency of the final product through rigorous quality control measures.
化学反応の分析
Types of Reactions
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt undergoes various chemical reactions, including:
Oxidation: The nitrone group can be oxidized to form nitrones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrone group to amines or hydroxylamines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
Oxidation Products: Nitrones, nitroso compounds.
Reduction Products: Amines, hydroxylamines.
Substitution Products: Halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antioxidant and neuroprotective effects.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt involves its interaction with molecular targets such as enzymes and receptors. The nitrone group can act as a radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, the compound may modulate signaling pathways involved in inflammation and cell survival.
類似化合物との比較
Similar Compounds
2-Amino-5-chlorobenzhydrol: Shares the amino and chloro substituents but lacks the nitrone and carboxymethyl groups.
2-Amino-5-chlorophenyl) (2-chlorophenyl)methanol: Similar aromatic structure but different functional groups.
Uniqueness
α-(2-Amino-5-chlorophenyl)-N-(carboxymethyl)-α-phenylnitrone Monosodium Salt is unique due to its combination of nitrone and carboxymethyl groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
2109-57-1 |
|---|---|
分子式 |
C15H12ClN2NaO3 |
分子量 |
326.712 |
IUPAC名 |
sodium;2-[[(Z)-(3-chloro-6-iminocyclohexa-2,4-dien-1-ylidene)-phenylmethyl]-hydroxyamino]acetate |
InChI |
InChI=1S/C15H13ClN2O3.Na/c16-11-6-7-13(17)12(8-11)15(18(21)9-14(19)20)10-4-2-1-3-5-10;/h1-8,17,21H,9H2,(H,19,20);/q;+1/p-1/b15-12-,17-13?; |
InChIキー |
OVVKLWOQTZSOTK-JMQDRWDESA-M |
SMILES |
C1=CC=C(C=C1)C(=C2C=C(C=CC2=N)Cl)N(CC(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4-propanoylphenyl) (4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B569473.png)
![Isoxazolo[4,5-g]quinoxaline](/img/structure/B569475.png)


![1-[(Aminooxy)acetyl]-4-methylpiperazine](/img/structure/B569482.png)



